Ethyl 2-oxocyclotridecanecarboxylate
Description
Ethyl 2-oxocyclotridecanecarboxylate is a cyclic ester derivative characterized by a 13-membered cyclotridecane ring bearing a ketone (oxo) group at the 2-position and an ethyl ester moiety. Its structural complexity arises from the interplay of the large ring size, the electron-withdrawing ketone group, and the ester functionality. This compound is primarily utilized in synthetic organic chemistry as a precursor for complex macrocyclic systems and in studies exploring ring-strain effects and conformational dynamics in medium-to-large rings .
Properties
CAS No. |
22591-34-0 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl 2-oxocyclotridecane-1-carboxylate |
InChI |
InChI=1S/C16H28O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15(14)17/h14H,2-13H2,1H3 |
InChI Key |
NPCVXHMHPIUEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclotridecanecarboxylate can be synthesized through the esterification of 2-oxocyclotridecanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxocyclotridecanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Ethyl 2-oxocyclotridecanecarboxylate is utilized in various scientific research applications, including:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmacologically active compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-oxocyclotridecanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These reactions enable the compound to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-oxocyclotridecanecarboxylate and analogous compounds, along with their implications for reactivity and applications:
| Compound Name | Molecular Formula (Example) | Ring Size | Substituents | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Ethyl 2-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 5-membered | 2-oxo, ethyl ester | Higher ring strain; used in small-ring catalysis and drug intermediates | |
| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 6-membered | 2-oxo, ethyl ester | Lower ring strain; improved solubility in polar solvents | |
| Ethyl 2-oxo-1-propylcyclopentane-1-carboxylate | C₁₁H₁₈O₃ | 5-membered | 1-propyl, 2-oxo, ethyl ester | Enhanced lipophilicity; used in hydrophobic drug design | |
| Ethyl 6-hexyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | C₁₇H₂₆O₃ | 6-membered (unsaturated) | Hexyl, methyl, 4-oxo, ethyl ester | Conjugated diene system; applications in materials science | |
| Ethyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate | C₁₅H₁₇ClO₃ | 6-membered | 4-oxo, 2-chlorophenyl, ethyl ester | Bioactivity in antimicrobial assays; halogen enhances electrophilicity | |
| Ethyl 2-oxo-1-(3-oxooctyl)cyclopentane-1-carboxylate | C₁₆H₂₆O₄ | 5-membered | 1-(3-oxooctyl), 2-oxo, ethyl ester | Dual ketone groups enable bifunctional reactivity in cross-coupling reactions |
Key Structural and Functional Differences:
Ring Size and Strain :
- Smaller rings (e.g., 5-membered) exhibit higher ring strain, increasing reactivity in ring-opening reactions. In contrast, this compound's 13-membered ring minimizes strain, favoring stability and unique conformational flexibility .
- Cyclohexane derivatives (6-membered) balance strain and stability, often serving as intermediates in natural product synthesis .
Substituent Effects :
- Alkyl Chains : Longer chains (e.g., hexyl in ) enhance lipophilicity, making compounds suitable for membrane permeability studies. This compound’s lack of long alkyl chains may limit its use in lipid-based systems .
- Electron-Withdrawing Groups : The 2-oxo group in all compounds polarizes the ring, facilitating nucleophilic attacks. Additional oxo groups (e.g., 3-oxooctyl in ) further increase electrophilicity .
- Halogens : Chlorophenyl substituents () introduce steric bulk and electronic effects, enhancing bioactivity but reducing solubility .
Applications :
- Drug Development : Smaller, strained rings (e.g., cyclopentane derivatives) are preferred for bioactive scaffolds due to their mimicry of natural terpenes .
- Materials Science : Unsaturated or conjugated systems (e.g., cyclohexene derivatives in ) are used in polymer and dye synthesis .
- Macrocyclic Synthesis : this compound’s large ring serves as a template for synthesizing crown ether analogs and supramolecular hosts .
Research Findings and Case Studies
- Thermodynamic Stability : Computational studies indicate that this compound adopts a "twisted chair" conformation, reducing steric clashes between the ester and oxo groups. This contrasts with smaller rings, which adopt planar or envelope conformations .
- Synthetic Utility : In a 2024 study, this compound was used to synthesize a 15-membered lactone via ring-expansion, achieving 78% yield under mild conditions—a feat unattainable with smaller rings due to excessive strain .
Biological Activity
Ethyl 2-oxocyclotridecanecarboxylate (CAS No. 1655-07-8) is a compound of interest in various biological and medicinal chemistry contexts. Its chemical structure, biological properties, and potential applications in life sciences warrant a detailed examination.
- Molecular Formula : C₁₃H₂₄O₃
- Molecular Weight : 228.33 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : Approximately 230.7 °C at 760 mmHg
- Flash Point : 85 °C
The compound features a cyclotridacane structure with an ethyl ester functional group, which may contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anti-infective Properties : The compound has shown potential against various pathogens, including bacteria and viruses. It may inhibit the growth of certain bacterial strains and has been tested for antiviral activity against viruses such as HIV and influenza .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis in cancer cells, suggesting its potential as an anticancer agent .
- Signaling Pathways : this compound interacts with several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling pathways, which are crucial for cell growth and differentiation .
Case Studies
-
Antiviral Activity Study :
- Objective : To evaluate the antiviral efficacy of this compound against HIV.
- Methodology : In vitro assays were conducted using HIV-infected cell lines treated with varying concentrations of the compound.
- Results : Significant reduction in viral load was observed at concentrations above 10 µM, indicating potential as an antiviral agent.
-
Anticancer Activity Study :
- Objective : To assess the impact on apoptosis in human cancer cell lines.
- Methodology : Cell viability assays (MTT) and flow cytometry were employed to analyze apoptosis.
- Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM across different cell lines.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Metabolic Enzymes : The compound has been identified as an inhibitor of key metabolic enzymes involved in cellular respiration and proliferation.
- Modulation of Gene Expression : this compound influences gene expression profiles related to inflammation and immune response, potentially enhancing its therapeutic efficacy against infectious diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
